
Hepatitis b virus pre-s region(120-145)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Hepatitis B virus pre-S region (120-145) is a segment of the Hepatitis B virus genome that plays a crucial role in the viral life cycle. This region is located upstream of the S-open-reading frame of the Hepatitis B virus genome and is essential for the virus’s ability to infect liver cells. The pre-S region is known for its high variability and is associated with several liver diseases, including fulminant hepatitis, liver cirrhosis, and hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The Hepatitis B virus pre-S region (120-145) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of the Hepatitis B virus pre-S region (120-145) involves large-scale peptide synthesis using automated peptide synthesizers. The process is similar to laboratory-scale synthesis but is optimized for higher yields and purity. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure its purity and identity .
Analyse Chemischer Reaktionen
Types of Reactions: The Hepatitis B virus pre-S region (120-145) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to antibodies or other proteins.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in SPPS for the stepwise addition of amino acids.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for activating carboxyl groups.
Cleavage reagents: Such as trifluoroacetic acid (TFA) for removing the peptide from the resin.
Major Products Formed: The primary product formed is the Hepatitis B virus pre-S region (120-145) peptide. This peptide can be further modified or conjugated with other molecules for various applications .
Wissenschaftliche Forschungsanwendungen
The Hepatitis B virus pre-S region (120-145) has several scientific research applications:
Virology: It is used to study the mechanisms of Hepatitis B virus infection and its interactions with host cells.
Immunology: The peptide is used to develop vaccines and immunotherapies targeting the Hepatitis B virus.
Diagnostics: It serves as a biomarker for detecting Hepatitis B virus infections and monitoring disease progression.
Therapeutics: The peptide is explored as a potential therapeutic agent for treating Hepatitis B virus-related liver diseases
Wirkmechanismus
The Hepatitis B virus pre-S region (120-145) exerts its effects by interacting with specific receptors on liver cells, facilitating viral entry and infection. It also plays a role in the immune response by binding to antibodies and modulating the host’s immune system. The peptide’s interactions with cellular proteins are crucial for the virus’s replication and persistence in the host .
Vergleich Mit ähnlichen Verbindungen
Hepatitis B virus pre-S1 region: Another segment of the Hepatitis B virus genome involved in viral entry and infection.
Hepatitis B virus pre-S2 region: Similar to the pre-S region (120-145), it plays a role in viral attachment and entry into host cells
Uniqueness: The Hepatitis B virus pre-S region (120-145) is unique due to its specific sequence and its critical role in the viral life cycle. Its high variability and association with liver diseases make it a valuable target for research and therapeutic development .
Eigenschaften
Molekularformel |
C135H199N39O38S |
|---|---|
Molekulargewicht |
3008.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C135H199N39O38S/c1-66(2)50-87(118(197)160-89(53-75-34-36-78(179)37-35-75)121(200)166-94(54-74-26-16-13-17-27-74)132(211)173-47-22-32-97(173)126(205)153-69(7)111(190)150-61-103(184)149-63-106(188)189)154-104(185)62-151-113(192)82(30-20-45-146-134(141)142)159-128(207)107(68(5)6)169-116(195)83(31-21-46-147-135(143)144)158-127(206)98-33-23-48-174(98)133(212)95(58-105(186)187)167-115(194)85(39-42-100(138)181)156-119(198)88(51-67(3)4)164-129(208)108(70(8)176)170-117(196)86(40-43-101(139)182)157-123(202)92(56-77-60-145-65-152-77)162-120(199)90(52-73-24-14-12-15-25-73)165-130(209)109(71(9)177)172-131(210)110(72(10)178)171-125(204)96(64-175)168-124(203)93(57-102(140)183)163-122(201)91(55-76-59-148-81-29-19-18-28-79(76)81)161-114(193)84(38-41-99(137)180)155-112(191)80(136)44-49-213-11/h12-19,24-29,34-37,59-60,65-72,80,82-98,107-110,148,175-179H,20-23,30-33,38-58,61-64,136H2,1-11H3,(H2,137,180)(H2,138,181)(H2,139,182)(H2,140,183)(H,145,152)(H,149,184)(H,150,190)(H,151,192)(H,153,205)(H,154,185)(H,155,191)(H,156,198)(H,157,202)(H,158,206)(H,159,207)(H,160,197)(H,161,193)(H,162,199)(H,163,201)(H,164,208)(H,165,209)(H,166,200)(H,167,194)(H,168,203)(H,169,195)(H,170,196)(H,171,204)(H,172,210)(H,186,187)(H,188,189)(H4,141,142,146)(H4,143,144,147)/t69-,70+,71+,72+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 |
InChI-Schlüssel |
NDYBPVSCZMKIEN-PIDTYYQQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

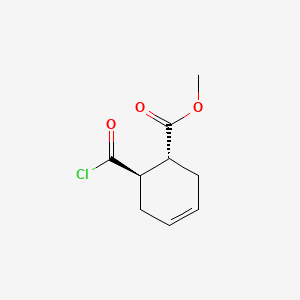
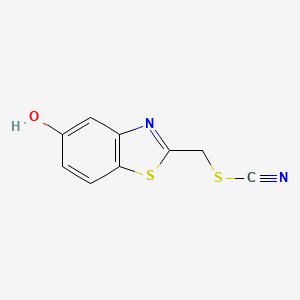

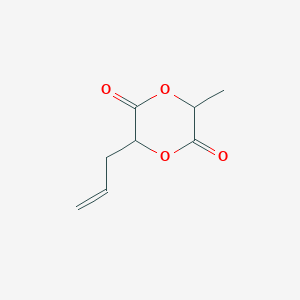
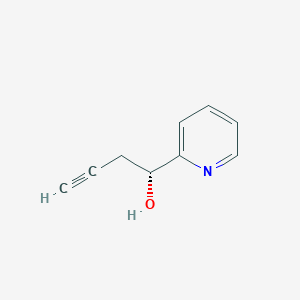
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
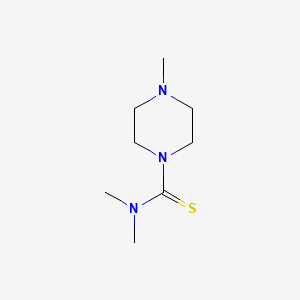
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
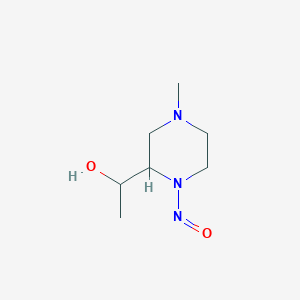
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
